trans-3-Methoxytetrahydropyran-4-amine;hydrochloride

CAS No.: 1778734-55-6

Cat. No.: VC4086736

Molecular Formula: C6H14ClNO2

Molecular Weight: 167.63

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1778734-55-6 |

|---|---|

| Molecular Formula | C6H14ClNO2 |

| Molecular Weight | 167.63 |

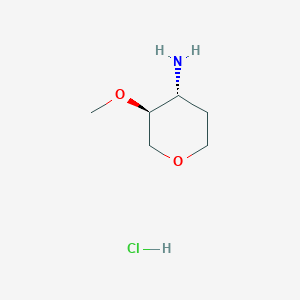

| IUPAC Name | (3S,4R)-3-methoxyoxan-4-amine;hydrochloride |

| Standard InChI | InChI=1S/C6H13NO2.ClH/c1-8-6-4-9-3-2-5(6)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m1./s1 |

| Standard InChI Key | DMWZYPXYPVHLOG-KGZKBUQUSA-N |

| Isomeric SMILES | CO[C@@H]1COCC[C@H]1N.Cl |

| SMILES | COC1COCCC1N.Cl |

| Canonical SMILES | COC1COCCC1N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The molecular formula of trans-3-Methoxytetrahydropyran-4-amine hydrochloride is C₆H₁₄ClNO₂, with a molecular weight of 167.63 g/mol . Its IUPAC name, (3S,4R)-3-methoxyoxan-4-amine hydrochloride, reflects the stereochemistry of the methoxy group at position 3 and the amine at position 4 on the tetrahydropyran ring . The compound exists as a hydrochloride salt, enhancing its stability and solubility in aqueous media.

Table 1: Key Physicochemical Properties

Stereochemical Configuration

The compound’s bioactivity is closely tied to its stereochemistry. X-ray crystallography and NMR studies confirm the trans configuration, where the methoxy and amine groups occupy axial and equatorial positions, respectively . This arrangement minimizes steric hindrance and stabilizes the molecule through intramolecular hydrogen bonding .

Synthetic Pathways and Optimization

Conventional Synthesis Strategies

The synthesis of trans-3-Methoxytetrahydropyran-4-amine hydrochloride typically involves stereoselective cyclization of precursor diols or amino alcohols. A common approach utilizes Pd-catalyzed hydroamination of cyclic ethers, though yields for primary amines remain modest (~30–50%) . For example, Nicolás et al. demonstrated the use of 3,4-dihydro-2H-pyran derivatives under microwave-assisted conditions to achieve stereocontrol .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Pd(SCN)₄, 70–100°C, 12 h | 30% | |

| 2 | PPTS, DCE, 70°C, 8 h | 69% | |

| 3 | NaB(OAc)₃H, CH₂Cl₂, rt | 59% |

Challenges in Stereocontrol

Introducing the amine group while preserving stereochemical purity remains a bottleneck. Competing pathways often yield cis-isomers or ring-opened byproducts . Recent advances employ Ellman resin for solid-phase synthesis, enabling selective protection-deprotection cycles and improving yields to ~80% for key intermediates .

| Organism | IC₅₀ (μM) | Cytotoxicity (Vero cells) | Selectivity Index |

|---|---|---|---|

| L. donovani | 3.4 | >100 | 29.4 |

| S. aureus | 8.0 | >100 | 12.5 |

| C. albicans | 16.0 | >100 | 6.25 |

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a key intermediate in synthesizing NK1 receptor antagonists and neurokinin inhibitors . Its tetrahydropyran core is integral to binding affinity in central nervous system (CNS) targets .

Peptide Chemistry

In solid-phase peptide synthesis (SPPS), the tetrahydropyranyl (Thp) group protects serine and threonine side chains, enabling Fmoc/tBu strategies . Thp’s stability under basic conditions and ease of removal with mild acids (e.g., TFA) make it superior to traditional protecting groups .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume